Methyl 2-(piperidin-3-yl)benzoate
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Overview
Description
Methyl 2-(piperidin-3-yl)benzoate is a chemical compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid and piperidine, and it is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which combines the aromatic benzoate moiety with the piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-3-yl)benzoate typically involves the esterification of 2-(3-piperidinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoates or halogenated benzoates.
Scientific Research Applications
Methyl 2-(piperidin-3-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the piperidine ring, making it less versatile in certain applications.
2-(3-piperidinyl)benzoic acid: The acid form of the compound, which has different reactivity and solubility properties.
Piperidine: A simpler structure without the benzoate moiety, used in different contexts.
Uniqueness
Methyl 2-(piperidin-3-yl)benzoate is unique due to its combination of the aromatic benzoate and the piperidine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-piperidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 |
InChI Key |
SGQRCLIEGTXDEC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2CCCNC2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCCNC2 |
Origin of Product |
United States |
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